4-Amino-6-chloro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H6ClNO2. It belongs to the class of coumarins, which are a group of oxygen-containing heterocycles widely found in nature. Coumarins have been known for their diverse biological activities and have been used in various medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with ammonia or an amine under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and chloro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .
Scientific Research Applications
4-Amino-6-chloro-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxycoumarin
- 4-Methyl-2H-chromen-2-one
- 7-Hydroxy-4-methylcoumarin
Uniqueness
4-Amino-6-chloro-2H-chromen-2-one is unique due to the presence of both amino and chloro substituents on the coumarin ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
885269-61-4 |
---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-amino-6-chlorochromen-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,11H2 |
InChI Key |
JBJOPQHVOOSYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.